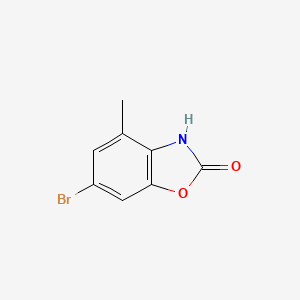

6-Bromo-4-methyl-1,3-benzoxazol-2(3H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

868707-63-5 |

|---|---|

Molecular Formula |

C8H6BrNO2 |

Molecular Weight |

228.04 g/mol |

IUPAC Name |

6-bromo-4-methyl-3H-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C8H6BrNO2/c1-4-2-5(9)3-6-7(4)10-8(11)12-6/h2-3H,1H3,(H,10,11) |

InChI Key |

ARTTWYVCUVHWOR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=O)O2)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 6 Bromo 4 Methyl 1,3 Benzoxazol 2 3h One and Its Precursors

Synthesis of Key Intermediates

The cornerstone of synthesizing 6-Bromo-4-methyl-1,3-benzoxazol-2(3H)-one is the preparation of its direct precursor, 2-amino-5-bromo-3-methylphenol (B6228955). This process involves the careful introduction of the required functional groups—amino, bromo, and methyl—onto a phenolic backbone.

Preparation of o-Aminophenol Derivatives

The synthesis of substituted o-aminophenols is a critical step in the pathway to many heterocyclic compounds, including benzoxazolones. A prevalent and effective method for preparing these intermediates is the reduction of the corresponding o-nitrophenol derivatives. google.com This transformation can be achieved using various reducing agents.

Commonly employed reduction methods include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). It is often clean and high-yielding.

Metal/Acid Systems: Combinations like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic reagents for nitro group reduction.

Chemical Reductants: Reagents like sodium dithionite (B78146) (Na₂S₂O₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can also be utilized for the conversion of nitro groups to amino groups.

For the specific synthesis of 2-amino-5-bromo-3-methylphenol, the precursor 5-bromo-3-methyl-2-nitrophenol (B15381753) would be subjected to one of these reduction conditions to yield the key o-aminophenol intermediate.

Strategies for Introducing Methyl and Bromo Substituents on Aromatic Ring Precursors

The regioselective placement of methyl and bromo substituents on the aromatic ring is crucial for constructing the required precursor, 5-bromo-3-methyl-2-nitrophenol. The synthesis typically begins with a simpler, commercially available aromatic compound, such as m-cresol (B1676322) (3-methylphenol).

A plausible synthetic sequence is as follows:

Nitration of m-Cresol: The first step involves the nitration of 3-methylphenol. The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho-, para-directing activators. This reaction yields a mixture of isomers, from which the desired 3-methyl-2-nitrophenol (B1664609) must be isolated.

Bromination of 3-methyl-2-nitrophenol: The subsequent step is the electrophilic bromination of the isolated nitrophenol. The powerful ortho-, para-directing influence of the hydroxyl group guides the incoming bromine atom primarily to the position para to it (C5), leading to the formation of 5-bromo-3-methyl-2-nitrophenol. The nitro group, being a meta-director, also directs the substitution to this same position.

Various brominating agents can be employed for this purpose, including elemental bromine (Br₂) in a suitable solvent or N-Bromosuccinimide (NBS), often in the presence of an acid catalyst to enhance selectivity. nih.gov The choice of solvent and reaction conditions is critical to control the regioselectivity and prevent over-bromination. google.comnih.gov

| Step | Starting Material | Reaction | Key Reagents | Product |

|---|---|---|---|---|

| 1 | m-Cresol (3-methylphenol) | Nitration | HNO₃, H₂SO₄ | 3-methyl-2-nitrophenol |

| 2 | 3-methyl-2-nitrophenol | Bromination | Br₂ or NBS | 5-bromo-3-methyl-2-nitrophenol |

| 3 | 5-bromo-3-methyl-2-nitrophenol | Nitro Group Reduction | H₂/Pd/C, Fe/HCl, or Na₂S₂O₄ | 2-amino-5-bromo-3-methylphenol |

Cyclization Reactions for Benzoxazolone Ring Formation

With the key intermediate, 2-amino-5-bromo-3-methylphenol, in hand, the final step is the construction of the 1,3-benzoxazol-2(3H)-one ring. This is accomplished through a cyclization reaction that forms a new carbon-nitrogen and a new carbon-oxygen bond, incorporating a carbonyl group.

Condensation Reactions with Carbonyl Sources (e.g., Urea (B33335), Phosgene (B1210022) Derivatives)

The most direct and widely used method for synthesizing benzoxazolones is the condensation of an o-aminophenol with a one-carbon carbonyl source. mdpi.com

Phosgene and its Derivatives: Phosgene (COCl₂) or its safer liquid equivalent, triphosgene, readily reacts with o-aminophenols to form the benzoxazolone ring. pharmaceutical-networking.com While highly efficient, the extreme toxicity of phosgene necessitates stringent safety precautions. pharmaceutical-networking.com Other derivatives like carbonyldiimidazole (CDI) offer a safer alternative, reacting under mild conditions to yield the desired product. nih.gov

Urea: Urea serves as an inexpensive and safe carbonyl source. neu.edu.tr The reaction involves heating the o-aminophenol with an excess of urea. google.com The process typically proceeds via the formation of an intermediate N-(2-hydroxyphenyl)urea, which then undergoes intramolecular cyclization with the elimination of ammonia (B1221849) to afford the benzoxazolone. This reaction can be performed without a solvent or in a high-boiling solvent. neu.edu.trgoogle.com

| Carbonyl Source | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Phosgene (COCl₂) | Low temperature, inert solvent, base | High reactivity, high yield | Extremely toxic gas |

| Triphosgene | Inert solvent, base | Solid, easier to handle than phosgene | Releases phosgene in situ, toxic |

| Carbonyldiimidazole (CDI) | Room temperature, inert solvent | Safe, mild conditions | Higher cost |

| Urea (H₂NCONH₂) | High temperature (130-160°C), often neat | Inexpensive, safe, readily available | Requires high temperatures, potential for side reactions |

Oxidative Cyclization Approaches

Oxidative cyclization methods provide an alternative route to the benzoxazolone ring system. One such approach is the oxidative cyclocarbonylation of o-aminophenols. For instance, an iron-catalyzed reaction using carbon tetrachloride (CCl₄) as the carbon source in the presence of water can efficiently produce 2-benzoxazolone. mdpi.com It is proposed that carbon dioxide, formed in situ, is involved in the cyclization with the o-aminophenol. mdpi.com While this method has been developed for the parent compound, its application to substituted derivatives like 2-amino-5-bromo-3-methylphenol would require further investigation to assess its feasibility and efficiency.

Base-Mediated Intramolecular Cyclizations

Base-mediated cyclizations offer another synthetic strategy. These reactions typically start with a precursor that already contains the necessary atoms for the heterocyclic ring, arranged in an open-chain form. For the synthesis of benzoxazolones, a suitable precursor would be an N-(2-hydroxyphenyl)carbamate derivative. Upon treatment with a base (e.g., sodium hydride, potassium carbonate), the phenolic proton is removed to form a phenoxide. This potent nucleophile then attacks the carbonyl carbon of the carbamate (B1207046) group in an intramolecular fashion, displacing a leaving group (such as an alkoxide) to close the ring and form the stable benzoxazolone product. This method is particularly useful when specific substituents are required on the nitrogen atom of the benzoxazolone ring.

Introduction of the Bromo Substituent at the C-6 Position

The installation of a bromine atom at the C-6 position of the benzoxazolone ring is a critical step. The electronic nature of the benzoxazolone system, with its fused aromatic ring and heteroatomic portion, influences the regioselectivity of halogenation reactions. Several synthetic methods can be employed to achieve this transformation.

Electrophilic aromatic substitution is a fundamental strategy for the halogenation of aromatic rings. In the context of the 1,3-benzoxazol-2(3H)-one scaffold, the fused benzene (B151609) ring is activated towards electrophilic attack by the ortho, para-directing influence of the ring oxygen and nitrogen atoms. This innate reactivity can be harnessed for direct bromination.

The synthesis of the related compound, 6-bromo-1,3-benzoxazol-2(3H)-one, demonstrates the feasibility of this approach. researchgate.net Typically, the benzoxazolone precursor, such as 4-methyl-1,3-benzoxazol-2(3H)-one, would be treated with a suitable electrophilic bromine source. Common brominating agents for such reactions include molecular bromine (Br₂) in a polar solvent like acetic acid, or N-Bromosuccinimide (NBS) in the presence of an acid catalyst. arkat-usa.orgresearchgate.net The reaction mechanism involves the generation of a bromonium ion (Br⁺) or a polarized bromine species that attacks the electron-rich C-6 position of the aromatic ring, leading to the desired product after deprotonation. arkat-usa.orgresearchgate.net The regioselectivity is guided by the combined directing effects of the substituents already present on the ring.

Table 1: Reagents for Electrophilic Bromination

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Molecular Bromine (Br₂) | Acetic Acid, Room Temp. | A classic and effective method. |

Directed ortho-metalation (DoM) offers a powerful and highly regioselective alternative to classical electrophilic substitution. wikipedia.org This strategy relies on the presence of a Directed Metalation Group (DMG) on the aromatic ring, which coordinates to an organolithium base (e.g., n-butyllithium or s-butyllithium). wikipedia.orgbaranlab.orgunblog.fr This coordination facilitates the deprotonation of the adjacent ortho-position, creating a stabilized aryllithium intermediate. wikipedia.org

In a suitably designed precursor, functional groups within the benzoxazolone moiety or a substituent at the C-4 or C-5 position could serve as a DMG. The carbamate-like nitrogen within the heterocyclic ring is a potential DMG. The process involves treating the precursor with a strong lithium amide base or an alkyllithium, often in the presence of an additive like N,N,N′,N′-tetramethylethylenediamine (TMEDA), to generate the lithiated species specifically at the desired position. baranlab.orguwindsor.ca This aryllithium intermediate is then "quenched" by adding an electrophilic bromine source, such as 1,2-dibromoethane (B42909) or hexabromoethane, to install the bromine atom with high precision. organic-chemistry.org This method avoids the potential formation of isomeric byproducts that can occur with electrophilic bromination. baranlab.org

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed C-H activation/functionalization reactions. Palladium catalysis, in particular, offers a versatile platform for the direct halogenation of aromatic C-H bonds. nih.gov These methods can provide high regioselectivity, often dictated by the presence of a directing group that coordinates to the palladium catalyst and guides it to a specific C-H bond.

For the synthesis of this compound, a palladium-catalyzed C-H bromination could be envisioned starting from 4-methyl-1,3-benzoxazol-2(3H)-one. The reaction would typically employ a palladium(II) catalyst, such as Pd(OAc)₂, in the presence of a ligand and a bromine source (e.g., NBS or CuBr₂). The reaction mechanism involves the coordination of the palladium to the substrate, followed by C-H activation to form a palladacycle intermediate, and subsequent reductive elimination to yield the brominated product and regenerate the active catalyst. This approach is at the forefront of synthetic methodology and offers potential advantages in terms of efficiency and functional group tolerance. nih.govrsc.org

Introduction of the Methyl Substituent at the C-4 Position

The installation of the methyl group at the C-4 position can be accomplished either by starting with a precursor that already contains this group or by introducing it onto a pre-formed 6-bromo-benzoxazolone ring.

Direct methylation can be achieved through various methods, including Friedel-Crafts alkylation on a suitable aminophenol precursor before the formation of the benzoxazolone ring. However, for methylation of the pre-formed 6-bromo-1,3-benzoxazol-2(3H)-one, the target is typically the nitrogen atom.

N-methylation of the benzoxazolone ring can be accomplished using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. For instance, in the synthesis of the related compound 6-bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine, methylation was achieved using methyl iodide and potassium carbonate in acetonitrile. chemicalbook.com A similar strategy could be applied to 6-bromo-1,3-benzoxazol-2(3H)-one. However, direct methylation of heterocyclic systems can sometimes lead to mixtures of products, such as methylation at different nitrogen or oxygen atoms, if multiple reactive sites exist. nih.gov Careful selection of reaction conditions is crucial to ensure regioselectivity. nih.gov

Palladium-catalyzed cross-coupling reactions are among the most powerful and reliable methods for forming carbon-carbon bonds, including the introduction of methyl groups onto aromatic rings. researchgate.netacs.org These strategies require a precursor bearing a halogen or triflate at the C-4 position, such as 6-bromo-4-chloro-1,3-benzoxazol-2(3H)-one.

The Suzuki-Miyaura coupling reaction utilizes a boronic acid or boronate ester as the source of the methyl group. researchgate.netdesigner-drug.com Trimethylboroxine is a useful and cost-effective methylating agent for this purpose. researchgate.netdesigner-drug.com The reaction is catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0), and requires a base like potassium carbonate. designer-drug.com This method is known for its mild reaction conditions and broad tolerance of functional groups. designer-drug.com

The Negishi cross-coupling involves the reaction of an organozinc reagent with an aryl halide. beilstein-journals.orgresearchgate.net A methylzinc species, prepared from a methyl Grignard reagent or methyllithium (B1224462) and a zinc salt, would be coupled with the 4-halo-6-bromo-benzoxazolone precursor in the presence of a palladium or nickel catalyst. beilstein-journals.org Negishi couplings are often highly efficient and can proceed under very mild conditions. researchgate.net

Table 2: Comparison of Cross-Coupling Strategies for Methylation

| Reaction | Methyl Source | Catalyst | Base | Key Advantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Trimethylboroxine, Methylboronic acid, Potassium methyltrifluoroborate researchgate.netacs.org | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃, K₃PO₄ designer-drug.comacs.org | Non-toxic byproducts, high functional group tolerance, commercially available reagents. designer-drug.com |

| Negishi | Methylzinc halides (MeZnX) | Pd(PPh₃)₄, Ni(dppf)Cl₂ | Not typically required | High reactivity of organozinc reagent, mild conditions, useful for complex substrates. beilstein-journals.orgresearchgate.net |

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic organic chemistry have led to the development of methodologies that are not only efficient but also align with the principles of green chemistry. These methods often involve the use of alternative energy sources, catalytic systems, and streamlined reaction sequences to minimize waste and energy consumption.

Green chemistry principles have guided the development of cleaner and more efficient protocols for synthesizing benzoxazole (B165842) and its derivatives. jetir.org Among the most prominent techniques are ultrasonication and microwave-assisted synthesis, which serve as effective alternatives to conventional heating methods. bohrium.commdpi.com

Ultrasonication-Assisted Synthesis: The application of ultrasound in chemical synthesis utilizes the phenomenon of acoustic cavitation to provide the energy required for a reaction. This method has been successfully employed for the synthesis of benzoxazoles from precursors like 2-aminophenols. researchgate.netresearchgate.net The reaction of a substituted 2-aminophenol (B121084) with various aldehydes or their equivalents can be carried out in a suitable solvent, such as ethanol, under ultrasonic irradiation. ias.ac.in This technique often leads to significantly reduced reaction times and high product yields. nih.govnih.gov For instance, studies have shown that using a reusable heterogeneous catalyst like Indion 190 resin under ultrasound can produce benzoxazole derivatives in good to excellent yields, tolerating a wide range of functional groups on the aldehyde partner. ias.ac.in The use of ultrasound can also enhance catalyst reactivation and reusability. ias.ac.in

Microwave-Assisted Synthesis: Microwave irradiation is another powerful tool in green synthesis, offering rapid and uniform heating that can dramatically accelerate reaction rates. scielo.brnih.gov The synthesis of benzoxazolone and benzoxazole derivatives has been effectively achieved using this technology. ijpsdronline.comglobalresearchonline.net One-pot microwave-assisted methods can be used for cycloaddition reactions to build complex heterocyclic systems attached to a benzoxazole core. ijtimes.com For example, the reaction of Schiff bases derived from 2-(4-aminophenyl)benzoxazole with thioglycolic acid under microwave irradiation (400W) yields thiazolidinone-substituted benzoxazoles in just 3-4 minutes. ijpsdronline.com These rapid, high-yield syntheses highlight the efficiency of microwave-assisted protocols in constructing complex molecules. mdpi.com

| Method | Typical Reactants | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Ultrasonication | 2-aminophenol derivatives, Aldehydes | Indion 190 resin, Ethanol | Short reaction times, high yields, catalyst reusability | ias.ac.in |

| Ultrasonication | Azo-linked salicylic (B10762653) acids, 2-amino-4-chlorophenol | Ethanol, Room Temperature | Environmentally benign, short reaction times (10-30 min), high yields (90-96%) | researchgate.netresearchgate.net |

| Microwave-Assisted | Schiff bases, Thioglycolic acid | ZnCl2, 400W, 146°C | Expeditious reaction (3-4 min), excellent yields | ijpsdronline.com |

| Microwave-Assisted | 2-aminophenol, Carboxylic acids | Citrus limon extract (natural acid) | Rapid (1-2 min), high yields (80-90%), eco-friendly catalyst | globalresearchonline.net |

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to complex molecules with high selectivity and efficiency. Transition metals like copper, ruthenium, and palladium are particularly effective in catalyzing the formation of benzoxazole and benzoxazolone rings.

Copper (Cu)-Catalyzed Synthesis: Copper catalysts are widely used due to their low cost and versatile reactivity. Copper(II)-catalyzed protocols have been developed for the synthesis of functionalized benzoxazoles via regioselective C-H functionalization and subsequent C-O bond formation. datapdf.com These reactions can often be performed using air as the terminal oxidant, enhancing their green credentials. datapdf.com Mononuclear copper(II) complexes have also been used to catalyze the multi-component synthesis of various benzoxazole derivatives under mild conditions. rsc.org Furthermore, copper-catalyzed 1,3-dipolar cycloaddition reactions are a cornerstone of "click chemistry," enabling the efficient linkage of benzoxazole moieties to other molecular scaffolds. nih.gov One-pot cascade reactions catalyzed by copper(I) have been developed for synthesizing related benzo bohrium.comnih.govoxazine derivatives from simple starting materials. rsc.org

Ruthenium (Ru)-Catalyzed Synthesis: Ruthenium catalysts are known for their efficacy in hydrogen-transfer reactions. This capability has been harnessed for the synthesis of benzoxazoles from alcohols and aldehydes. jocpr.com Ruthenium-catalyzed acceptorless dehydrogenative coupling (ADC) reactions provide an atom-economical route, converting primary alcohols and 2-aminophenols into 2-substituted benzoxazoles with water as the only byproduct. nih.gov

Palladium (Pd)-Catalyzed Synthesis: Palladium catalysis is a powerful tool for forming C-C and C-heteroatom bonds. Palladium-mediated oxidative cyclization has been applied to the synthesis of substituted benzoxazoles. jocpr.com More advanced methods involve palladium-catalyzed C-H activation, allowing for the direct functionalization of aromatic rings. nih.gov For instance, a palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes has been developed to synthesize 1,2-benzisoxazoles, which are structurally related to benzoxazolones. rsc.org

| Catalyst | Reaction Type | Typical Precursors | Key Features | Reference |

|---|---|---|---|---|

| Copper(II) | C-H Functionalization / C-O Bond Formation | Acetanilide derivatives | Uses air as oxidant, high functional group tolerance | datapdf.com |

| Copper(I) | [2+2+2] Cascade Annulation | Diaryliodoniums, nitriles, aldehydes | One-pot synthesis of benzo bohrium.comnih.govoxazines | rsc.org |

| Ruthenium | Acceptorless Dehydrogenative Coupling | 2-aminophenol, Primary alcohols | Atom-economical, water is the only byproduct | nih.gov |

| Palladium | Oxidative Cyclization / C-H Activation | o-substituted aminoaromatics, N-phenoxyacetamides | Enables direct functionalization and complex annulations | jocpr.comrsc.org |

The synthesis of benzoxazolones and related heterocycles is well-suited to these strategies. For example, a one-pot method for synthesizing 2-substituted benzoxazoles involves the reaction of 2-aminophenols with thioamides, promoted by triphenylbismuth (B1683265) dichloride. beilstein-journals.org This process proceeds through an in-situ generation of a reactive intermediate followed by cyclization. beilstein-journals.org Such methods are advantageous as they avoid harsh conditions like strong acids or high temperatures often required in classical condensation reactions. beilstein-journals.org

Cascade reactions, where multiple bond-forming events occur sequentially in one pot, have also been designed for benzoxazole synthesis. A copper(I)-catalyzed [2+2+2] cascade annulation provides access to benzo bohrium.comnih.govoxazine derivatives from diaryliodoniums, nitriles, and aldehydes. rsc.org Similarly, a palladium-catalyzed sequential one-pot procedure involving an initial aminocarbonylation of aryl bromides with 2-aminophenols, followed by an acid-mediated ring closure, yields 2-substituted benzoxazoles with broad substrate scope. organic-chemistry.org These elegant sequences exemplify the power of modern synthetic design to create molecular complexity in an efficient and controlled manner.

Chemical Reactivity and Mechanistic Investigations of 6 Bromo 4 Methyl 1,3 Benzoxazol 2 3h One

Reactivity at the Benzoxazolone Core

The benzoxazolone core is a bicyclic system containing a benzene (B151609) ring fused to a cyclic carbamate (B1207046) (oxazolone). This arrangement confers a unique reactivity profile, with potential for reactions on both the aromatic portion and the heterocyclic moiety.

The benzene ring of the benzoxazolone core is substituted with an activating methyl group and a deactivating but ortho-, para-directing bromo group. The heterocyclic part, specifically the nitrogen atom, can delocalize its lone pair of electrons into the aromatic ring, thus acting as a powerful activating group. This activation is directed towards the positions ortho and para to the nitrogen, which are positions 5 and 7.

Considering the directing effects of the existing substituents:

Methyl group (at C4): Activating and ortho-, para-directing (to C5 and the already substituted C6).

Bromo group (at C6): Deactivating but ortho-, para-directing (to C5 and C7).

Amide Nitrogen (at N3): Activating and ortho-, para-directing (to C5 and C7).

The cumulative effect of these groups makes the C5 and C7 positions the most likely sites for electrophilic attack. The strong activating effect of the amide nitrogen suggests that reactions like nitration, halogenation, and Friedel-Crafts acylation would proceed preferentially at these positions, with the precise outcome depending on the specific reaction conditions and the steric hindrance imposed by the adjacent methyl group at C4.

The oxazolone (B7731731) moiety contains two primary sites for nucleophilic attack: the carbonyl carbon (C2) and the nitrogen atom (N3).

Reactions at the Nitrogen Atom: The N-H proton is acidic and can be removed by a base. The resulting anion is a potent nucleophile and can undergo reactions such as N-alkylation or N-acylation. These reactions are common for benzoxazolones and allow for the introduction of various substituents at the N3 position, which is a key strategy for modifying the molecule's properties.

Reactions at the Carbonyl Carbon: The carbonyl group at C2 is susceptible to attack by strong nucleophiles. While stable under many conditions, reagents like organometallics or strong reducing agents could potentially react at this site. More commonly, nucleophilic attack leads to ring-opening. biointerfaceresearch.com The chemistry of oxazolones often involves nucleophilic attack that results in the fission of the carbonyl-oxygen bond. biointerfaceresearch.com For instance, reaction with amines or other nucleophiles can lead to the formation of new heterocyclic systems, such as imidazolones. modernscientificpress.com

The heterocyclic ring of 6-bromo-4-methyl-1,3-benzoxazol-2(3H)-one can be opened under certain conditions, a characteristic feature of the oxazolone class of compounds. biointerfaceresearch.com

Hydrolysis: The cyclic carbamate linkage is essentially an amide bond and can be cleaved by hydrolysis under either acidic or basic conditions. Basic hydrolysis, for example, would involve nucleophilic attack by a hydroxide (B78521) ion at the C2 carbonyl carbon, leading to the formation of a 2-amino-3-methyl-5-bromophenol derivative after subsequent protonation steps.

Aminolysis and Other Nucleophilic Ring-Opening: Strong nucleophiles, such as primary amines or hydrazines, can attack the C2 carbonyl, leading to the opening of the oxazolone ring and the formation of corresponding urea (B33335) or semicarbazide (B1199961) derivatives, respectively. This reactivity provides a pathway to convert the benzoxazolone scaffold into other functionalized aromatic structures. modernscientificpress.com

Transformations Involving the Bromo Substituent

The bromine atom at the C6 position is a versatile synthetic handle, primarily utilized in metal-catalyzed cross-coupling reactions.

Direct nucleophilic aromatic substitution (SNAr) of the bromo group is generally challenging. Such reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. In this compound, the ring is not sufficiently electron-deficient to facilitate SNAr reactions under standard conditions. Therefore, transformations of the aryl bromide are almost exclusively achieved through transition-metal catalysis.

Palladium-catalyzed cross-coupling reactions are powerful and widely used methods for forming carbon-carbon and carbon-heteroatom bonds, with aryl bromides being excellent substrates. researchgate.netnih.gov this compound can serve as the electrophilic partner in a variety of these transformations, allowing for the introduction of diverse functional groups at the C6 position.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., an aryl or vinyl boronic acid) to form a new C-C bond. nih.govsemanticscholar.org This is one of the most common methods for synthesizing biaryl compounds.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a substituted alkene, providing another route for C-C bond formation.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by both palladium and copper complexes, yielding an alkynylated product. nih.gov It is a reliable method for constructing C(sp2)-C(sp) bonds.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. It is a key method for synthesizing arylamines, which are important structures in medicinal chemistry.

The table below summarizes the potential palladium-catalyzed cross-coupling reactions for this compound.

| Reaction Name | Coupling Partner | Typical Catalyst System | Bond Formed | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ (Boronic acid) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃, K₂CO₃) | C-C | 6-Aryl/Vinyl-4-methyl-1,3-benzoxazol-2(3H)-one |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | C-C | 6-Alkenyl-4-methyl-1,3-benzoxazol-2(3H)-one |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C | 6-Alkynyl-4-methyl-1,3-benzoxazol-2(3H)-one |

| Buchwald-Hartwig | R¹R²NH (Amine) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | C-N | 6-(Amino)-4-methyl-1,3-benzoxazol-2(3H)-one |

Lithium-Halogen Exchange Reactions for Further Functionalization

Lithium-halogen exchange is a powerful and rapid organometallic reaction used to convert aryl halides into corresponding aryl lithium compounds, which serve as potent nucleophiles for carbon-carbon bond formation. mdpi.com This transformation is particularly efficient for aryl bromides and is typically carried out at low temperatures (e.g., -78 °C) using an organolithium reagent such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). mdpi.comacs.org

For this compound, the bromine atom at the C-6 position is susceptible to exchange. Treatment with n-BuLi in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) would result in the formation of the lithiated intermediate, 6-lithio-4-methyl-1,3-benzoxazol-2(3H)-one. This reaction is generally very fast and kinetically controlled. mdpi.com The newly formed organolithium species is highly reactive and can be trapped with a variety of electrophiles to introduce new functional groups at the C-6 position. For instance, this method has been successfully applied to the closely related 6-bromo-3H-1,3-benzoxazol-2-one for the synthesis of C(6)-substituted derivatives. acs.org

The versatility of this approach allows for the introduction of a wide array of substituents, as detailed in the table below.

| Electrophile | Reagent Example | Resulting Functional Group at C-6 | Product Name Example |

|---|---|---|---|

| Carbon Dioxide | CO₂ (gas or dry ice) | -COOH (Carboxylic acid) | 4-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid |

| Aldehyde/Ketone | Acetone ((CH₃)₂CO) | -C(OH)R₂ (Tertiary alcohol) | 6-(2-Hydroxypropan-2-yl)-4-methyl-1,3-benzoxazol-2(3H)-one |

| Amide | N,N-Dimethylformamide (DMF) | -CHO (Aldehyde) | 4-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde |

| Alkyl Halide | Methyl Iodide (CH₃I) | -CH₃ (Methyl) | 4,6-Dimethyl-1,3-benzoxazol-2(3H)-one |

| Borate (B1201080) Ester | Trimethyl borate (B(OCH₃)₃) | -B(OH)₂ (Boronic acid) | (4-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)boronic acid |

This synthetic strategy provides a key pathway for elaborating the aromatic core of the molecule, enabling its use as a building block for more complex target structures.

Transformations Involving the Methyl Substituent

The methyl group at the C-4 position, being attached to an aromatic ring, exhibits benzylic reactivity. This allows for a range of functionalization reactions, including oxidation and halogenation, which convert the relatively inert methyl group into a more synthetically useful handle.

Free Radical Bromination: The benzylic protons of the 4-methyl group are susceptible to abstraction by radical initiators. In the presence of a bromine source like N-Bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN, a free-radical chain reaction can be initiated. This reaction selectively introduces a bromine atom onto the methyl group, yielding 6-bromo-4-(bromomethyl)-1,3-benzoxazol-2(3H)-one. The resulting benzylic bromide is a versatile electrophile, readily participating in nucleophilic substitution reactions to introduce a variety of functionalities (e.g., -OH, -CN, -OR, -NR₂).

Oxidation: The benzylic methyl group can be oxidized to higher oxidation states, most commonly to a carboxylic acid. This transformation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. Alternatively, catalytic methods employing transition metals like cobalt in the presence of a bromine source and molecular oxygen can achieve the selective oxidation of methylarenes to the corresponding carboxylic acids. This would convert the 4-methyl group into a 4-carboxy group, yielding 6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazole-4-carboxylic acid.

| Reaction Type | Typical Reagents | Product Structure | Product Name |

|---|---|---|---|

| Free Radical Bromination | N-Bromosuccinimide (NBS), AIBN or BPO | -CH₂Br | 6-Bromo-4-(bromomethyl)-1,3-benzoxazol-2(3H)-one |

| Oxidation | KMnO₄ or Co(OAc)₂/NaBr/O₂ | -COOH | 6-Bromo-2-oxo-2,3-dihydro-1,3-benzoxazole-4-carboxylic acid |

Beyond the standard benzylic reactions, more targeted modifications of the methyl group can be envisioned. One plausible, albeit not explicitly documented for this specific substrate, strategy involves the deprotonation of the methyl group to form a benzylic anion. The acidity of the benzylic protons is enhanced by the attached aromatic system. Using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures could selectively remove a proton from the methyl group. The resulting nucleophilic benzylic anion could then be quenched with various electrophiles, allowing for direct carbon-carbon bond formation at the methyl position. For instance, reaction with an alkyl halide (R-X) would lead to chain extension, yielding a 6-bromo-4-ethyl (or longer chain) derivative.

N-Substitution Reactions at the Benzoxazolone Nitrogen (N-3)

The nitrogen atom at the N-3 position of the benzoxazolone ring possesses an acidic proton and is a key site for nucleophilic reactions. Deprotonation with a base generates a nucleophilic anion that can readily react with a range of electrophiles, enabling straightforward N-functionalization.

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (in this case, the N-H of the benzoxazolone), formaldehyde (B43269), and a primary or secondary amine. This reaction provides a direct route to aminomethylation at the N-3 position. When this compound is treated with formaldehyde and a secondary amine, such as dimethylamine (B145610) or piperidine, the corresponding N-Mannich base is formed. The product, a 3-((dialkylamino)methyl)-6-bromo-4-methyl-1,3-benzoxazol-2(3H)-one, is a valuable intermediate for further synthetic modifications.

N-Alkylation: The N-3 position can be readily alkylated by treating the benzoxazolone with a base followed by an alkylating agent. Common bases for this transformation include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like DMF or acetonitrile. researchgate.netorganic-chemistry.org The resulting anion reacts with various alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide, 2-chloro-N,N-diethylethanamine) to yield N-substituted products. researchgate.netnih.gov This reaction is a robust and high-yielding method for introducing diverse alkyl chains onto the benzoxazolone core.

N-Acylation: Similarly, acylation at the nitrogen atom can be achieved. Reaction of the benzoxazolone with an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride), typically in the presence of a base like triethylamine (B128534) or pyridine (B92270), leads to the formation of the corresponding N-acyl derivative. N-acylation of related benzoxazolones has been reported as a common synthetic transformation. nih.gov

| Reaction Type | Electrophilic Reagent(s) | Base/Solvent Conditions | Product Type |

|---|---|---|---|

| Mannich Reaction | Formaldehyde (CH₂O), Dimethylamine (HN(CH₃)₂) | Ethanol, reflux | 3-((Dimethylamino)methyl) derivative |

| Alkylation | Benzyl Bromide (BnBr) | K₂CO₃ / DMF | 3-Benzyl derivative |

| Alkylation | Ethyl Bromoacetate | NaH / THF | 3-(2-Ethoxy-2-oxoethyl) derivative |

| Acylation | Acetyl Chloride (CH₃COCl) | Triethylamine / CH₂Cl₂ | 3-Acetyl derivative |

| Acylation | Benzoyl Chloride (PhCOCl) | Pyridine | 3-Benzoyl derivative |

Formation of Schiff Bases

The formation of Schiff bases, or imines, from this compound involves the reaction of the benzoxazolone moiety with a primary amine. While direct literature on this specific substituted benzoxazolone is limited, the general mechanism is well-established for related carbonyl compounds and heterocyclic systems. orientjchem.orgekb.egresearchgate.net The reaction is a classic example of nucleophilic addition to a carbonyl-like group, followed by an elimination step. iosrjournals.orgshodhsagar.com

Nucleophilic Addition: A primary amine acts as a nucleophile, attacking the electrophilic carbon atom of the carbonyl group within the benzoxazolone ring. This leads to the formation of an unstable tetrahedral intermediate known as a carbinolamine or hemiaminal. shodhsagar.comyoutube.com The reaction is reversible, and the stability of the carbinolamine is often low. iosrjournals.org

Dehydration: The carbinolamine intermediate then undergoes dehydration (elimination of a water molecule) to form the stable imine or Schiff base. shodhsagar.com This step is typically the rate-determining step and is often catalyzed by either acid or base. shodhsagar.com Mildly acidic conditions (pH 4-5) are frequently employed because a high acid concentration would protonate the primary amine, rendering it non-nucleophilic and inhibiting the initial addition step. iosrjournals.orgshodhsagar.com

The general reaction scheme involves the condensation of an amine with a carbonyl compound, resulting in the characteristic C=N double bond of the Schiff base. ekb.eg In the context of benzoxazolone derivatives, this transformation is a key step in synthesizing more complex heterocyclic structures with potential pharmacological activities. orientjchem.orgresearchgate.net Studies on various benzoxazole (B165842) and benzothiazole (B30560) derivatives show that these compounds readily react with aromatic aldehydes and amines to form Schiff bases under reflux conditions, often in a solvent like ethanol. orientjchem.orgmdpi.com

Table 1: Mechanistic Steps in Schiff Base Formation

| Step | Description | Intermediate/Product | Key Factors |

| 1 | The lone pair of electrons on the nitrogen of a primary amine attacks the electrophilic carbonyl carbon. | A zwitterionic intermediate is formed, which quickly undergoes proton transfer. | Nucleophilicity of the amine; Electrophilicity of the carbonyl carbon. |

| 2 | Proton transfer from the nitrogen to the oxygen atom. | A neutral carbinolamine (hemiaminal) intermediate is formed. shodhsagar.com | Solvent polarity; Intramolecular proton transfer. |

| 3 | Protonation of the hydroxyl group of the carbinolamine (often acid-catalyzed). | A protonated carbinolamine is formed, making the hydroxyl group a good leaving group (water). | pH of the reaction medium. iosrjournals.org |

| 4 | Elimination of a water molecule and formation of the C=N double bond. | The final Schiff base (imine) product is formed, along with a water molecule. youtube.com | Removal of water to drive the equilibrium forward. |

Stereochemical Considerations in Benzoxazolone Transformations

Stereochemistry is a critical aspect of chemical transformations, as the spatial arrangement of atoms in a molecule can significantly influence its physical, chemical, and biological properties. nih.gov In transformations involving the this compound scaffold, several stereochemical factors come into play, particularly in reactions that create new chiral centers or involve geometric isomers.

The benzoxazolone ring system is largely planar. However, reactions at the C2-carbonyl group or at substituents on the aromatic ring can introduce stereogenic centers. The development of synthetic methods that allow for the control and manipulation of stereochemistry is a central challenge in organic synthesis. researchgate.net A modern approach, termed "stereochemical editing," focuses on late-stage tuning of a molecule's three-dimensional structure, decoupling the bond-forming steps from the stereochemistry-defining events. chemrxiv.org

In the context of benzoxazolone derivatives, theoretical studies on related 1,3-benzoxazol-2(3H)-ylidenes have investigated the stability of different stereoisomers. scielo.br For example, in compounds where an exocyclic double bond is present at the C2 position, the potential for E/Z isomerism exists. Computational studies have shown that one stereoisomer can be significantly more stable than the other, often due to factors like intramolecular hydrogen bonding, which can prevent fast rotation around the double bond and lead to the observation of a single isomer. scielo.br

When considering transformations of this compound, the following points are relevant:

Substrate Control: The existing substituents (bromo and methyl groups) can exert steric and electronic effects, potentially directing incoming reagents to one face of the molecule over the other in addition reactions. This can influence the diastereoselectivity of a reaction.

Catalyst Control: The use of chiral catalysts can enable the enantioselective synthesis of products. This is particularly relevant in reactions such as asymmetric hydrogenation or alkylation, where a new chiral center is introduced.

Geometric Isomerism: In the formation of derivatives like Schiff bases or related ylidenes, the geometry around the newly formed C=N or C=C double bond is a key consideration. The trans (E) orientation is generally favored as it minimizes steric interactions between bulky substituents. shodhsagar.com

The precise control over stereochemistry allows for the synthesis of specific stereoisomers, which is crucial for evaluating their distinct properties in various applications, from materials science to medicinal chemistry. nih.gov

Table 2: Key Stereochemical Concepts in Benzoxazolone Chemistry

| Concept | Relevance to Benzoxazolone Transformations | Example |

| Enantioselectivity | Creation of a specific enantiomer when a new chiral center is formed from a prochiral precursor. | Asymmetric reduction of a ketone substituent on the benzoxazolone ring using a chiral catalyst. |

| Diastereoselectivity | Preferential formation of one diastereomer over another when a new stereocenter is created in a molecule that already contains one or more stereocenters. | Addition of a nucleophile to the carbonyl group in a chiral benzoxazolone derivative. |

| Geometric Isomerism (E/Z) | Formation of specific isomers around a double bond, such as the C=N bond in a Schiff base derivative. shodhsagar.com | Condensation of the benzoxazolone with an amine, where the E-isomer is often thermodynamically favored. shodhsagar.com |

| Conformational Stability | The relative stability of different spatial arrangements of atoms (conformers), which can be influenced by intramolecular forces like hydrogen bonding. scielo.br | In 2-ylidene derivatives, intramolecular hydrogen bonding can lock the molecule into a single, stable conformation. scielo.br |

Theoretical and Computational Chemistry Studies on 6 Bromo 4 Methyl 1,3 Benzoxazol 2 3h One

Reactivity Descriptors and Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. Through DFT calculations, a variety of reactivity descriptors can be determined, providing a quantitative basis for predicting chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap points to a more reactive species.

For analogous aromatic and heterocyclic compounds, DFT calculations have been effectively used to determine these energies. For instance, studies on similar bromo-substituted heterocyclic systems have shown that the presence of a bromine atom can influence the energies of the frontier orbitals. Theoretical calculations would likely place the HOMO and LUMO energies for 6-bromo-4-methyl-1,3-benzoxazol-2(3H)-one in a range typical for this class of compounds, with the specific values being sensitive to the computational method and basis set employed.

Interactive Data Table: Predicted Frontier Molecular Orbital Energies

| Parameter | Predicted Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Conceptual DFT Parameters (Chemical Hardness, Softness, Electrophilicity Index, Electronegativity, Chemical Potential)

Conceptual DFT provides a framework for quantifying key chemical concepts. These parameters are derived from the energies of the frontier orbitals and offer deeper insights into the reactivity of a molecule.

Chemical Hardness (η) and Chemical Softness (S) are measures of a molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electronegativity (χ) quantifies the power of a molecule to attract electrons.

Chemical Potential (μ) is related to the escaping tendency of electrons from a system in equilibrium.

The Electrophilicity Index (ω) measures the propensity of a species to accept electrons.

These parameters are invaluable for predicting how a molecule will interact with other reagents. For related benzoxazole (B165842) derivatives, these DFT-derived indices have been used to rationalize their observed chemical behavior.

Interactive Data Table: Predicted Conceptual DFT Parameters

| Parameter | Formula | Predicted Value |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |

| Chemical Softness (S) | 1 / (2η) | Data not available |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Data not available |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Data not available |

| Electrophilicity Index (ω) | μ2 / (2η) | Data not available |

Electrostatic Potential Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the oxygen and nitrogen atoms of the oxazolone (B7731731) ring, particularly the carbonyl oxygen, indicating these as likely sites for interaction with electrophiles. researchgate.net The regions around the hydrogen atoms and the bromine atom would likely exhibit a more positive potential. researchgate.net

Identification of Favorable Reaction Sites via Parr Functions

To provide a more quantitative prediction of reactive sites, Parr functions can be employed. These functions, derived from conceptual DFT, help to identify the atoms in a molecule that are most susceptible to nucleophilic, electrophilic, and radical attack. By analyzing the changes in electron density upon the addition or removal of an electron, the Parr functions can pinpoint specific atomic sites for different types of chemical reactions. This level of analysis goes beyond the qualitative insights from MEP surfaces and provides a more refined prediction of chemical reactivity.

Spectroscopic Property Prediction and Validation

Computational methods are instrumental in predicting the spectroscopic properties of molecules, which can then be used to interpret and validate experimental data.

Vibrational Frequency Calculations (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies with a high degree of accuracy. nih.gov The calculated IR and Raman spectra can be compared with experimental spectra to confirm the molecular structure and to assign specific vibrational modes to the observed spectral bands. esisresearch.org

For this compound, characteristic vibrational modes would include C-H stretching of the methyl group and the aromatic ring, C=O stretching of the carbonyl group, C-N and C-O stretching within the oxazolone ring, and vibrations involving the C-Br bond. Computational modeling allows for the visualization of these atomic motions and the prediction of their corresponding frequencies and intensities in both IR and Raman spectra. researchgate.net

Interactive Data Table: Predicted Vibrational Frequencies and Assignments

| Vibrational Mode | Predicted Frequency (cm-1) (IR) | Predicted Frequency (cm-1) (Raman) |

| C=O Stretch | Data not available | Data not available |

| Aromatic C-H Stretch | Data not available | Data not available |

| Methyl C-H Stretch | Data not available | Data not available |

| C-N Stretch | Data not available | Data not available |

| C-O-C Stretch | Data not available | Data not available |

| C-Br Stretch | Data not available | Data not available |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is instrumental in elucidating reaction mechanisms, allowing for the study of reaction pathways and the characterization of transition states that are often difficult to observe experimentally. For the synthesis of benzoxazolones, these studies can provide crucial insights into the thermodynamics and kinetics of the cyclization process.

For instance, one plausible synthetic route to a benzoxazolone involves the cyclization of a 2-aminophenol (B121084) derivative. Computational analysis would model this intramolecular reaction, identifying the transition state for the ring-closure step. The calculated energy barrier for this transition state provides a quantitative measure of the reaction's feasibility. While general mechanisms for benzoxazole formation have been computationally explored, a specific analysis modeling the synthesis of the 6-bromo-4-methyl substituted variant is not available in the reviewed literature. Such a study would be necessary to understand the electronic effects of the bromo and methyl substituents on the reaction kinetics and thermodynamics.

Synthesis and Characterization of Derivatives and Analogues of 6 Bromo 4 Methyl 1,3 Benzoxazol 2 3h One

Systematic Derivatization Strategies

The functional groups on the 6-bromo-4-methyl-1,3-benzoxazol-2(3H)-one core offer orthogonal reactivity, allowing for a planned approach to creating a library of derivatives. Strategies include substitution at the nitrogen, cross-coupling at the bromine, functionalization of the methyl group, and further substitution on the aromatic ring.

N-Substituted Benzoxazolone Derivatives

The nitrogen atom at the 3-position of the benzoxazolone ring is a key site for derivatization. As a lactam nitrogen, it can be functionalized through various reactions, most commonly N-alkylation and N-acylation, to introduce a wide range of substituents.

N-Alkylation: This is typically achieved by treating the parent benzoxazolone with a strong base to deprotonate the N-H group, followed by reaction with an alkyl halide. Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The reaction proceeds via an Sₙ2 mechanism. A variety of alkyl groups, including simple alkyl chains, benzyl (B1604629) groups, and functionalized alkyl moieties (e.g., containing esters or ethers), can be introduced using this method.

It is important to note that O-alkylation can be a competing side reaction, as the enolate tautomer of the lactam is also nucleophilic. Reaction conditions can be optimized to favor N-alkylation; for instance, using alkali metal salts in DMF tends to promote substitution on the nitrogen atom.

N-Acylation: Acyl groups can be introduced by reacting the benzoxazolone with acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the acidic byproduct (e.g., HCl). This reaction provides access to N-acylbenzoxazolone derivatives.

| Reaction Type | Reagents | Product Class |

| N-Alkylation | 1. NaH or K₂CO₃ in DMF2. R-X (Alkyl Halide) | 3-Alkyl-6-bromo-4-methyl-1,3-benzoxazol-2(3H)-ones |

| N-Arylation | Aryl boronic acid, Cu(OAc)₂, Base | 3-Aryl-6-bromo-4-methyl-1,3-benzoxazol-2(3H)-ones |

| N-Acylation | RCOCl (Acyl Chloride), Pyridine | 3-Acyl-6-bromo-4-methyl-1,3-benzoxazol-2(3H)-ones |

Modifications at the Bromo Substituent through Substitution and Cross-Coupling

The bromine atom at the C-6 position is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. These methods allow for the introduction of aryl, heteroaryl, alkynyl, and other functionalities. mongoliajol.info

Suzuki-Miyaura Coupling: This reaction is a powerful tool for creating biaryl structures. researchgate.net this compound can be coupled with a wide range of aryl or heteroaryl boronic acids (or their corresponding pinacol (B44631) esters) in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like sodium carbonate or potassium phosphate. This reaction is highly efficient for generating C-C bonds and diversifying the scaffold. mongoliajol.info

Sonogashira Coupling: To introduce alkyne moieties, the Sonogashira coupling is employed. scientificupdate.commanac-inc.co.jp This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst (typically CuI) in the presence of a base, such as triethylamine. scientificupdate.commanac-inc.co.jp This method provides access to 6-alkynyl derivatives, which can serve as precursors for further transformations.

| Coupling Reaction | Coupling Partner | Catalyst System | Product Class |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 6-Aryl-4-methyl-1,3-benzoxazol-2(3H)-ones |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-Alkynyl-4-methyl-1,3-benzoxazol-2(3H)-ones |

| Buchwald-Hartwig | R₂NH | Pd catalyst, Ligand, Base | 6-(Dialkylamino)-4-methyl-1,3-benzoxazol-2(3H)-ones |

| Stille | Ar-Sn(Bu)₃ | Pd catalyst | 6-Aryl-4-methyl-1,3-benzoxazol-2(3H)-ones |

Modifications at the Methyl Substituent through Oxidation, Reduction, and Benzylic Functionalization

The methyl group at the C-4 position is amenable to functionalization through reactions characteristic of benzylic carbons.

Benzylic Bromination: The most common method for functionalizing the methyl group is free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. koreascience.krorganic-chemistry.org This reaction, known as the Wohl-Ziegler reaction, selectively replaces a hydrogen atom on the methyl group with a bromine atom to yield 6-bromo-4-(bromomethyl)-1,3-benzoxazol-2(3H)-one. manac-inc.co.jpkoreascience.kr This brominated intermediate is a highly valuable synthon, as the benzylic bromide is an excellent electrophile for subsequent Sₙ2 reactions with various nucleophiles (e.g., amines, alkoxides, cyanides), allowing for the introduction of a wide array of functional groups.

Oxidation: The benzylic methyl group can be oxidized to introduce oxygen-containing functionalities. Mild oxidation could potentially yield the corresponding aldehyde, 6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazole-4-carbaldehyde. More vigorous oxidation, using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), can convert the methyl group directly to a carboxylic acid, forming 6-bromo-2-oxo-2,3-dihydro-1,3-benzoxazole-4-carboxylic acid. nih.gov This carboxylic acid derivative provides another point for diversification, for example, through amide bond formation.

Further Substitutions on the Benzene (B151609) Ring (e.g., at C-5, C-7 positions)

Introducing additional substituents onto the aromatic ring of this compound can be achieved through electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the combined directing effects of the substituents already present on the ring.

The directing effects are as follows:

-NH-C=O- (part of the oxazolone (B7731731) ring): Activating and ortho, para-directing (directs to C-5 and C-7).

-CH₃ (methyl group): Activating and ortho, para-directing (directs to C-5).

-Br (bromo group): Deactivating but ortho, para-directing (directs to C-5 and C-7).

Considering these effects, the C-5 and C-7 positions are the most likely sites for electrophilic attack. The C-5 position is electronically activated by both the ring nitrogen and the methyl group, while the C-7 position is activated by the ring nitrogen. Therefore, reactions like nitration (using HNO₃/H₂SO₄) or further halogenation are expected to yield a mixture of 5- and 7-substituted products, with the exact ratio depending on the specific reaction conditions and the steric hindrance. youtube.comlibretexts.orgucl.ac.be

Bioisosteric Replacements of the Benzoxazolone Core

The 1,3-benzoxazol-2(3H)-one ring system is often considered a "privileged scaffold" in medicinal chemistry. tandfonline.com It can act as a bioisosteric replacement for phenol (B47542) or catechol moieties, offering similar electronic properties and hydrogen bonding capabilities but with improved metabolic stability. tandfonline.com The concept of bioisosterism involves substituting one atom or group with another that produces a new compound with broadly similar biological properties. tandfonline.com

Several heterocyclic systems are recognized as bioisosteres of the benzoxazolone core. Synthesizing these analogues allows for the fine-tuning of a molecule's physicochemical and pharmacological properties.

Common bioisosteric replacements include:

2(3H)-Benzothiazolinone: The direct sulfur analogue, where the ring oxygen at position 1 is replaced by a sulfur atom. These can be synthesized from 2-aminothiophenols. tandfonline.comnih.gov

1,3-Benzoxazin-2(4H)-one: A ring-expanded analogue containing an additional methylene (B1212753) group. tandfonline.com

Benzimidazol-2-one: A nitrogen analogue where the ring oxygen is replaced by a nitrogen atom. tandfonline.com

2-Oxindole: A carbon analogue where the ring oxygen is replaced by a methylene group. tandfonline.com

| Bioisosteric Core | Structural Difference from Benzoxazolone | Key Starting Material for Synthesis |

| 2(3H)-Benzothiazolinone | Oxygen at position 1 replaced by Sulfur | 2-Aminothiophenol derivatives |

| 1,3-Benzoxazin-2(4H)-one | Ring expanded with a CH₂ group | Salicylic (B10762653) acid derivatives |

| Benzimidazol-2-one | Oxygen at position 1 replaced by Nitrogen (NH) | o-Phenylenediamine derivatives |

| 2-Oxindole | Oxygen at position 1 replaced by a CH₂ group | Phenylacetic acid derivatives |

Synthesis of Poly-Functionalized Benzoxazolone Scaffolds

The true synthetic utility of this compound lies in the ability to combine the derivatization strategies described above in a sequential manner. This approach allows for the construction of highly complex, poly-functionalized molecules from a simple starting material.

A potential synthetic sequence could be:

C-6 Modification: Start with a Suzuki or Sonogashira coupling at the C-6 bromo position to install a desired aryl or alkynyl group.

N-3 Functionalization: The resulting product can then undergo N-alkylation or N-acylation to add a substituent at the 3-position.

C-4 Methyl Group Functionalization: The methyl group can then be functionalized, for example, via benzylic bromination followed by nucleophilic substitution to introduce a third point of diversity.

This stepwise approach provides a powerful platform for creating libraries of structurally diverse compounds built around the benzoxazolone core, enabling detailed exploration of structure-activity relationships in various fields of chemical research.

Creation of Molecular Libraries for Chemical Biology Probes (Purely synthetic perspective, not biological activity)

The strategic derivatization of the this compound scaffold allows for the systematic exploration of chemical space around the core structure. The primary points of diversification on this molecule are the nitrogen atom of the oxazolone ring and the bromine-substituted carbon at the 6-position. A variety of synthetic transformations can be employed to introduce diverse functional groups at these positions, leading to the creation of a comprehensive molecular library.

N-Substitution Reactions:

The nitrogen atom at the 3-position of the benzoxazolone ring can be readily functionalized through N-alkylation and N-acylation reactions. These reactions introduce a wide array of substituents, thereby modulating the steric and electronic properties of the resulting molecules.

N-Alkylation: The reaction of this compound with a diverse panel of alkyl halides in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF), yields a library of N-alkylated derivatives. The choice of the alkylating agent is critical for introducing chemical diversity, ranging from simple alkyl chains to more complex functionalized moieties.

N-Acylation: Similarly, N-acylation can be achieved by treating the parent compound with various acyl chlorides or acid anhydrides in the presence of a base like triethylamine or pyridine. This introduces carbonyl functionalities with diverse R-groups, further expanding the chemical diversity of the library.

Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atom at the 6-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These powerful transformations enable the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a significant expansion of the molecular library with diverse aromatic and heteroaromatic substituents.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a robust method for the formation of C-C bonds. researchgate.netrsc.orgnih.gov By reacting the this compound scaffold with a wide range of commercially available boronic acids or their corresponding esters, a library of 6-aryl or 6-heteroaryl derivatives can be synthesized. researchgate.net The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base. nih.gov

Sonogashira Coupling: The Sonogashira coupling allows for the introduction of alkyne functionalities. organic-chemistry.org This reaction involves the coupling of the 6-bromo scaffold with a variety of terminal alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nih.govorganic-chemistry.org The resulting alkynyl derivatives can serve as valuable intermediates for further functionalization.

Buchwald-Hartwig Amination: To introduce nitrogen-based substituents at the 6-position, the Buchwald-Hartwig amination is a highly effective method. wikipedia.org This palladium-catalyzed reaction facilitates the coupling of the 6-bromo derivative with a diverse set of primary and secondary amines, including anilines and various heterocyclic amines, to generate a library of 6-amino-substituted benzoxazolones. wikipedia.orgnih.gov

Illustrative Library Synthesis:

The following tables outline a representative, albeit not exhaustive, library of compounds that can be synthesized from this compound using the aforementioned synthetic strategies. The characterization data provided are hypothetical and serve to illustrate the types of data that would be collected for such a library.

Table 1: N-Substituted Derivatives of this compound

| Compound ID | R Group | Synthetic Method | Molecular Formula | Calculated Mass |

| 1a | -CH₃ | N-Alkylation | C₉H₈BrNO₂ | 241.07 |

| 1b | -CH₂CH₃ | N-Alkylation | C₁₀H₁₀BrNO₂ | 255.10 |

| 1c | -CH₂Ph | N-Alkylation | C₁₅H₁₂BrNO₂ | 317.17 |

| 1d | -C(O)CH₃ | N-Acylation | C₁₀H₈BrNO₃ | 269.08 |

| 1e | -C(O)Ph | N-Acylation | C₁₅H₁₀BrNO₃ | 331.15 |

Table 2: 6-Substituted Derivatives via Palladium-Catalyzed Cross-Coupling

| Compound ID | R' Group | Synthetic Method | Molecular Formula | Calculated Mass |

| 2a | -Ph | Suzuki-Miyaura | C₁₄H₁₁NO₂ | 225.24 |

| 2b | -C₆H₄-4-OCH₃ | Suzuki-Miyaura | C₁₅H₁₃NO₃ | 255.27 |

| 2c | -C≡C-Ph | Sonogashira | C₁₆H₁₁NO₂ | 249.27 |

| 2d | -NHPh | Buchwald-Hartwig | C₁₄H₁₂N₂O₂ | 240.26 |

| 2e | -N(CH₃)₂ | Buchwald-Hartwig | C₁₀H₁₂N₂O₂ | 192.22 |

The systematic application of these synthetic methodologies allows for the creation of a large and diverse library of chemical probes based on the this compound scaffold. The characterization of these compounds would typically involve techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures and purity. This library then provides a valuable resource for screening in various biological assays to identify novel chemical probes.

Following a comprehensive search for empirical data on the specific chemical compound “this compound,” it has been determined that detailed experimental results for its structural elucidation and purity assessment are not available in the public domain. The search did not yield specific Nuclear Magnetic Resonance (NMR) spectra, Mass Spectrometry (MS) fragmentation data, Infrared (IR) or UV-Visible (UV-Vis) absorption spectra, or X-ray crystallography data required to fulfill the detailed outline provided in the user's request.

The available scientific literature and chemical databases contain information on structurally related benzoxazole (B165842) derivatives. However, in strict adherence to the instruction to focus solely on “this compound” and to provide scientifically accurate, data-driven content, it is not possible to generate the requested article. Creating an article without specific data for this exact compound would necessitate fabricating information, which would be scientifically unsound and violate the core principles of accuracy.

Therefore, the requested article cannot be generated at this time due to the absence of the necessary scientific data for "this compound."

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment in Research

X-ray Crystallography for Solid-State Structural Determination

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, C-H...O interactions, short Br-Br contacts)

The three-dimensional arrangement of molecules in a crystal lattice, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. The study of these interactions is crucial for understanding the solid-state properties of a compound. For bromo-substituted benzoxazole (B165842) derivatives and related heterocyclic systems, X-ray crystallography is the definitive method for elucidating the solid-state structure and analyzing the intricate network of intermolecular forces that stabilize the crystal structure.

Hydrogen Bonding: In molecules containing N-H or O-H groups, classical hydrogen bonds are primary determinants of the supramolecular architecture. However, even in their absence, weaker C-H···O and C-H···N interactions play a significant role. For instance, in the crystal structure of a related bromo-thiazine compound, weak intermolecular C-H⋯O hydrogen bonds connect molecules into a chain. nih.gov Similarly, in 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole, molecules are connected by very weak C—H⋯O hydrogen interactions. nih.gov In more complex systems like 6-Bromo-1,3-benzothiazol-2-amine, molecules are linked by both N—H⋯N and N—H⋯Br hydrogen bonds to form sheets within the crystal. nih.gov

Halogen Bonding: The bromine atom in the structure of 6-Bromo-4-methyl-1,3-benzoxazol-2(3H)-one can act as a halogen bond donor. Halogen bonding (C-Br···X, where X is a Lewis base like O, N, or another halogen) is a highly directional interaction that has become a powerful tool in crystal engineering. Studies on other brominated organic compounds have detailed these interactions. For example, analysis of methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate (B1203000) revealed C-Br···Br-C type II halogen bonds with a Br···Br distance of 3.630 Å. nsf.gov Short contacts between bromine and other heteroatoms, such as sulfur (3.6133 Å), have also been observed in compounds like 6-bromo-2-methylsulfanyl-1,3-benzothiazole, influencing the crystal packing. researchgate.net

Table 1: Examples of Intermolecular Interactions in Related Bromo-Substituted Heterocyclic Compounds

| Compound | Interaction Type | Distance/Geometry | Reference |

| 6-Bromo-1,3-benzothiazol-2-amine | N—H⋯Br Hydrogen Bond, π–π stacking | Centroid-to-centroid separation = 3.884 (10) Å | nih.gov |

| Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate | Type II Halogen Bond (C-Br···Br-C) | Br···Br distance = 3.630 Å, ∠C-Br···Br = 169º | nsf.gov |

| 6-Bromo-2-methylsulfanyl-1,3-benzothiazole | Short Br···S contact | 3.6133 (9) Å | researchgate.net |

| 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole | C—H⋯O Hydrogen Interaction | Forms chains running parallel to the a or c axes | nih.gov |

| 6-Bromo-1-methyl-4-[2-(4-methylbenzylidene)hydrazinylidene] | C—H⋯O Hydrogen Bond | Connects molecules in a zig-zag mode along the b-axis | nih.gov |

Chromatographic Techniques for Separation and Purity

Chromatographic methods are indispensable for the purification, purity assessment, and analysis of organic compounds like this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

HPLC and its advanced version, UPLC, are powerful analytical techniques used to determine the purity of a synthesized compound and quantify its concentration. These methods offer high resolution, sensitivity, and speed. For pharmaceutical intermediates and research chemicals, HPLC is the gold standard for purity verification. For example, the purity of a complex dibromo-methanone derivative was confirmed to be between 99.95–99.98% using HPLC. semanticscholar.org In the synthesis of related heterocyclic compounds, HPLC is often used to monitor the reaction's completion before proceeding with workup and purification. chemicalbook.com The purity of final products is frequently reported as >99%, as determined by liquid chromatography (LC) in conjunction with other techniques like mass spectrometry. mdpi.com

Table 2: Purity Assessment of Related Compounds Using Liquid Chromatography

| Compound | Technique | Purity Achieved | Reference |

| 5,2'-dibromo-2,4',5-trihydroxydiphenylmethanone | HPLC | 99.95–99.98% | semanticscholar.org |

| 6-Bromo-N-(2-methyl-2H-benzo[d] nih.govnsf.govmdpi.comtriazol-5-yl)quinolin-4-amine | LC | >99% | mdpi.com |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively in synthetic organic chemistry. Its primary application is in the real-time monitoring of chemical reactions. By spotting a small amount of the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it in an appropriate solvent system, chemists can track the consumption of starting materials and the formation of the desired product. mdpi.com Visualization is commonly achieved under UV light, which reveals the separated spots corresponding to different components. mdpi.com This allows for the optimization of reaction times and conditions and provides a preliminary assessment of the product mixture's complexity before purification. thieme.de

Following a chemical synthesis, the crude product is often a mixture containing unreacted starting materials, reagents, and by-products. Column chromatography is the most common method for purifying organic compounds on a preparative scale. The crude mixture is loaded onto a column packed with a stationary phase, most frequently silica gel. rsc.orgrsc.org A solvent or a mixture of solvents (the eluent or mobile phase) is then passed through the column. Separation occurs as components travel down the column at different rates based on their polarity and affinity for the stationary phase. The selection of the eluent system, such as dichloromethane/hexane or ethyl acetate/petroleum ether, is critical for achieving effective separation. rsc.orgrsc.org Fractions are collected sequentially and analyzed (often by TLC) to isolate the pure compound. amazonaws.com

Elemental Analysis (CHNS)

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and supports its structural identification and purity. For instance, in the characterization of the related compound 4-(6-Bromo-2-Benzothiazolylazo) pyrogallol (B1678534), elemental analysis was performed to confirm its composition. researchgate.net

Table 3: Example of Elemental Analysis Data for 4-(6-Bromo-2-Benzothiazolylazo) pyrogallol (C₁₃H₈BrN₃O₃S)

| Element | Theoretical % | Experimental % | Reference |

| Carbon | 42.64 | 42.66 | researchgate.net |

| Hydrogen | 2.14 | 2.20 | researchgate.net |

| Nitrogen | 11.29 | 11.48 | researchgate.net |

| Sulfur | 8.48 | 8.76 | researchgate.net |

Future Research Directions and Unexplored Avenues in 6 Bromo 4 Methyl 1,3 Benzoxazol 2 3h One Chemistry

Development of Novel and Highly Efficient Synthetic Routes

While general methods for synthesizing benzoxazolone cores are established, often involving the reaction of o-aminophenols with phosgene (B1210022) derivatives or carbonates, future research could focus on developing more efficient, sustainable, and scalable routes specifically for 6-Bromo-4-methyl-1,3-benzoxazol-2(3H)-one. Current syntheses of related benzoxazoles often utilize reagents and conditions that are not environmentally benign. ijpbs.comnih.gov

Future avenues could include:

Catalytic Carbonylative Cyclization: Investigating transition-metal-catalyzed methods that use safer sources of carbonyl, such as carbon monoxide or its surrogates, to construct the oxazolone (B7731731) ring from the corresponding 2-amino-3-methyl-5-bromophenol.

Green Chemistry Approaches: Employing ultrasound or microwave-assisted synthesis to reduce reaction times and energy consumption. ijpbs.com The use of greener solvents or even solvent-free conditions would also be a significant advancement.

One-Pot Procedures: Designing multi-step, one-pot syntheses starting from more readily available precursors to streamline the manufacturing process and minimize waste from intermediate purification steps. researchgate.net

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic Carbonylation | High atom economy, use of safer reagents. | Development of efficient catalysts (e.g., Palladium, Rhodium-based). |

| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, improved purity. | Optimization of reaction parameters (temperature, time, power). |

| One-Pot Multi-Step Synthesis | Reduced waste, time, and cost; operational simplicity. | Compatibility of sequential reaction conditions and reagents. |

Exploration of Untapped Reactivity Profiles and Reaction Mechanisms

The reactivity of this compound is largely unexplored. The interplay between the electron-withdrawing bromo group, the electron-donating methyl group, and the lactam functionality of the oxazolone ring presents a rich landscape for chemical transformations.

Key areas for future investigation include: